Boc-L-Isoleucine: A Technical Guide to its Chemical Properties and Applications
Boc-L-Isoleucine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-tert-Butoxycarbonyl-L-isoleucine (Boc-L-isoleucine) is a critical amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and pharmaceutical research.[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function provides stability and facilitates controlled, stepwise assembly of amino acids into complex peptide chains.[1][2] This guide provides an in-depth overview of the core chemical properties, experimental protocols, and key applications of Boc-L-isoleucine, tailored for professionals in drug development and chemical research.
Core Chemical and Physical Properties
Boc-L-isoleucine is typically a white crystalline powder.[1][3] Its structural and physical characteristics are fundamental to its application in synthesis.
Table 1: Key Identifiers and Physical Properties of Boc-L-Isoleucine
| Property | Value | Reference |
| CAS Number | 13139-16-7 | [1][4][5] |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][5][6] |
| Molecular Weight | 231.29 g/mol | [4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2][3] |
| Melting Point | 66-73 °C | [1][4][5][7] |
| Boiling Point | ~373.37 °C (estimated) | [4] |
| Purity | ≥ 98% | [1][5] |
Table 2: Solubility and Optical Activity of Boc-L-Isoleucine
| Property | Value | Conditions | Reference |
| Solubility | Insoluble | Water | [4][8] |
| Soluble | Methanol, Acetic Acid | [4][8][9] | |
| Slightly Soluble | DMSO | [4] | |
| Optical Rotation | [α]D²⁰ = +4 ± 2° | c=2 in Methanol | [1][3] |
| [α]D²⁰ = +2.7° | c=2 in Acetic Acid | [4][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Boc-L-isoleucine.
Table 3: NMR and IR Spectroscopic Data for Boc-L-Isoleucine
| Spectrum | Parameters | Peaks (δ in ppm for NMR, cm⁻¹ for IR) | Reference |
| ¹H NMR | 500 MHz, CDCl₃ | δ: 5.02 (d, 1H), 4.30 (dd, 1H), 1.83-1.99 (m, 1H), 1.46 (s, 9H), 1.15-1.54 (m, 2H), 0.98 (d, 3H), 0.94 (t, 3H) | [4] |
| ¹³C NMR | 125 MHz, CDCl₃ | δ: 177.2, 155.9, 80.2, 58.0, 37.9, 28.5, 25.0, 15.7, 11.8 | [4] |
| IR | KBr Wafer | 3292, 2967, 2880, 1713 (C=O, acid), 1661 (C=O, carbamate), 1504, 1368, 1159 | [4][6] |
Experimental Protocols
The following sections detail common experimental methodologies involving Boc-L-isoleucine.
Synthesis of Boc-L-Isoleucine
The standard procedure for N-terminal protection of L-isoleucine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Methodology:
-
Dissolution: L-isoleucine (1.0 equiv) is dissolved in a 1 M sodium hydroxide (NaOH) solution and cooled in an ice bath.[4]
-
Reagent Addition: A solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dioxane is added slowly to the cooled amino acid solution.[4]
-
Reaction: The mixture is stirred at ambient temperature for approximately 24 hours to ensure complete reaction.[4]
-
Workup: The pH of the solution is adjusted to ~10 with 1 M NaOH. The mixture is washed with ether to remove unreacted Boc₂O and other non-polar impurities.[4]
-
Acidification & Extraction: The aqueous phase is then acidified to pH 2 with 1 M hydrochloric acid (HCl), leading to the precipitation or oiling out of the product. The Boc-L-isoleucine is subsequently extracted using ethyl acetate.[4]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the final product.[4]
Application in Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)
Boc-L-isoleucine is a cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[10][11] This methodology involves the stepwise addition of N-terminally Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.
Workflow for a Single Coupling Cycle:
-
Resin Preparation: The synthesis begins with the C-terminal amino acid attached to a suitable resin (e.g., Merrifield or PAM resin).[12]
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][12] This exposes a free amine at the N-terminus, which exists as a TFA salt.[13]
-
Neutralization: The protonated amine is neutralized to the free amine by washing with a hindered base, most commonly diisopropylethylamine (DIEA), in a solvent like DCM or DMF.[13] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, are also widely used to improve efficiency.[14]
-
Amino Acid Activation & Coupling: The incoming Boc-L-isoleucine's carboxyl group is activated using a coupling reagent such as HBTU or HATU.[10] The activated amino acid is then added to the resin, where it couples with the free amine of the peptide chain, forming a new peptide bond.[]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle of deprotection and coupling.[]
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tert-Butoxycarbonyl-L-isoleucine | C11H21NO4 | CID 2724762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Boc-Ile-OH 98 13139-16-7 [sigmaaldrich.com]
- 8. BOC-L-Isoleucine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. N-Boc-L-isoleucine, 98+% | Fisher Scientific [fishersci.ca]
- 10. peptide.com [peptide.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
